molecular formula C14H11F3N2O2 B2560868 3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1797981-39-5

3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2560868
CAS No.: 1797981-39-5
M. Wt: 296.249
InChI Key: HVPUTRVHZMBKGB-UHFFFAOYSA-N
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Description

3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide is an organic compound that features a benzamide core substituted with a pyridin-2-yloxy group and a trifluoroethyl group

Scientific Research Applications

3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 3-hydroxybenzoic acid with 2-chloropyridine to form 3-(pyridin-2-yloxy)benzoic acid. This intermediate is then reacted with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yloxy group can form hydrogen bonds and π-π interactions with target proteins, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-2-yloxy)benzoic acid
  • N-(2,2,2-trifluoroethyl)benzamide
  • 2-chloropyridine derivatives

Uniqueness

3-(pyridin-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyridin-2-yloxy group allows for versatile chemical modifications, while the trifluoroethyl group enhances the compound’s stability and bioavailability compared to similar compounds.

Properties

IUPAC Name

3-pyridin-2-yloxy-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)9-19-13(20)10-4-3-5-11(8-10)21-12-6-1-2-7-18-12/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPUTRVHZMBKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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